molecular formula C9H14O2 B6262171 7-oxaspiro[4.5]decan-10-one CAS No. 1782777-20-1

7-oxaspiro[4.5]decan-10-one

Cat. No.: B6262171
CAS No.: 1782777-20-1
M. Wt: 154.21 g/mol
InChI Key: JRIIYPBSCWWPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxaspiro[45]decan-10-one is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings, one of which contains an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 7-oxaspiro[4.5]decan-10-one involves a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a cascade of Prins and pinacol rearrangements, resulting in the formation of the spirocyclic structure with high yield and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of the Prins/pinacol cascade reaction can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Oxaspiro[4.5]decan-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Oxaspiro[4.5]decan-10-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-oxaspiro[4.5]decan-10-one involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various pathways, including:

    Enzyme Inhibition: The spirocyclic core can inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: The compound can modulate receptor activity by interacting with receptor binding sites.

    Signal Transduction: It can influence signal transduction pathways by altering the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.5]decane: A spirocyclic compound with two oxygen atoms in the ring system.

    1,6,9-Trioxaspiro[4.5]decane: A more complex spirocyclic compound with three oxygen atoms.

    1-Oxaspiro[4.5]decan-2-one: A similar compound with a different position of the oxygen atom.

Uniqueness

7-Oxaspiro[4.5]decan-10-one is unique due to its specific spirocyclic structure and the position of the oxygen atom. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1782777-20-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

7-oxaspiro[4.5]decan-10-one

InChI

InChI=1S/C9H14O2/c10-8-3-6-11-7-9(8)4-1-2-5-9/h1-7H2

InChI Key

JRIIYPBSCWWPSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)COCCC2=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.